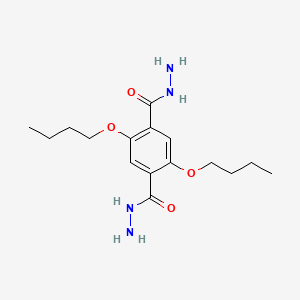

2,5-Dibutoxyterephthalohydrazide

Descripción general

Descripción

2,5-Dibutoxyterephthalohydrazide is a chemical compound with the molecular formula C16H26N4O4 and a molecular weight of 338.40 g/mol . It is a dibutoxybenzene building block bearing two para-substituted hydrazide groups. This compound is primarily used in the synthesis of covalent organic frameworks (COFs) and has applications in pollution capture and biobutanol separation .

Métodos De Preparación

2,5-Dibutoxyterephthalohydrazide can be synthesized through the reaction of 2,5-dibutoxyterephthalic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide . The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Análisis De Reacciones Químicas

2,5-Dibutoxyterephthalohydrazide undergoes various chemical reactions, including:

Condensation Reactions: The hydrazide functional groups readily react with aldehyde derivatives to form hydrazone-linkage COFs.

Oxidation and Reduction:

Substitution Reactions: The dibutoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include aldehydes for condensation reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically hydrazone-linkage COFs and other substituted derivatives .

Aplicaciones Científicas De Investigación

Covalent Organic Frameworks (COFs)

Covalent organic frameworks are porous materials formed through the covalent bonding of organic building blocks. 2,5-Dibutoxyterephthalohydrazide serves as a versatile linker in the synthesis of COFs, which are utilized in numerous applications:

- Photocatalysis: COFs synthesized with this compound have shown promise in photocatalytic hydrogen evolution. The hydrazide linkers enhance stability and reactivity under light irradiation conditions.

- Gas Sorption: The incorporation of this compound into COFs has resulted in materials with high surface areas and significant gas sorption capacities, particularly for carbon dioxide. This property is critical for applications in carbon capture technologies.

Table 1: Properties of COFs Synthesized with this compound

| Property | Value |

|---|---|

| Surface Area | Up to 2500 m²/g |

| CO Uptake | 3.0 mmol/g |

| Hydrogen Evolution Rate | Up to 500 μmol/g/h |

Sensors and Filtration Membranes

The material's porous nature allows it to be used in the development of sensors and filtration membranes:

- Sensors: The hydrazide functionality can improve sensitivity towards specific analytes, making it suitable for environmental monitoring.

- Filtration Membranes: The high porosity and tunable chemical properties enable the design of membranes that selectively filter gases or liquids based on size and chemical affinity.

Catalysis

This compound has been explored as a catalyst or catalyst support in various chemical reactions:

- Organic Transformations: Its ability to form stable complexes with metal ions enhances catalytic activity in reactions such as oxidation and reduction processes.

- Sustainable Chemistry: The use of this compound in catalytic processes aligns with green chemistry principles by facilitating reactions under mild conditions.

Case Study 1: Photocatalytic Hydrogen Production

A recent study demonstrated that COFs constructed from this compound exhibited enhanced photocatalytic activity for hydrogen production under visible light. The framework's structural integrity allowed for prolonged stability during reaction cycles, achieving an average hydrogen evolution rate significantly higher than traditional photocatalysts.

Case Study 2: Carbon Dioxide Capture

Research into the gas sorption capabilities of COFs containing this compound revealed exceptional performance in capturing carbon dioxide from flue gases. The study reported a CO uptake capacity exceeding 3 mmol/g at ambient conditions, showcasing its potential for environmental applications.

Mecanismo De Acción

The mechanism of action of 2,5-Dibutoxyterephthalohydrazide in COFs involves the formation of hydrazone linkages through condensation reactions with aldehyde derivatives. The alkoxy groups enhance the binding of uranium ions at the hydrazone sites through hydrogen bonding, facilitating selective extraction . In pollution capture, the COFs’ pore environment is engineered to optimize the capture of iodine pollutants .

Comparación Con Compuestos Similares

2,5-Dibutoxyterephthalohydrazide can be compared with other similar compounds such as:

2,5-Dimethoxyterephthalohydrazide: Similar structure but with methoxy groups instead of butoxy groups.

2,5-Diethoxyterephthalohydrazide: Similar structure but with ethoxy groups instead of butoxy groups.

2,5-Dipropoxyterephthalohydrazide: Similar structure but with propoxy groups instead of butoxy groups.

The uniqueness of this compound lies in its specific alkoxy groups, which enhance binding interactions and improve the performance of COFs in selective extraction and pollution capture applications .

Actividad Biológica

2,5-Dibutoxyterephthalohydrazide (CAS Number: 1136292-72-2) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including environmental science and material chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 338.40 g/mol

Appearance: Off-white powder

Purity: > 97%

The compound features two para-substituted hydrazide groups attached to a dibutoxybenzene backbone, which enhances its reactivity and potential for forming covalent organic frameworks (COFs) .

The biological activity of this compound is primarily attributed to its ability to form hydrazone linkages through reactions with aldehyde derivatives. This property is crucial in the synthesis of COFs that demonstrate selective binding capabilities for various pollutants . The hydrazide functional groups enhance the compound's interaction with metal ions, particularly in environmental remediation applications.

1. Environmental Remediation

This compound has been utilized in the development of COFs for capturing pollutants:

- Uranium Extraction: COFs synthesized from this compound exhibit a high uranium uptake capacity of 11.3 mg/g when tested in seawater. The mechanism involves hydrogen bonding between the alkoxy groups and uranyl ions () at the hydrazone sites .

- Iodine Capture: Recent studies indicate that COFs derived from this compound can capture iodine pollutants with capacities of 2.16 g/g (I) in air and 4.46 g/g (I) in aqueous solutions .

2. Biobutanol Production

The compound also plays a role in biobutanol production by facilitating selective separation processes through COF membranes. The membranes engineered from this compound show ultra-high selectivity for biobutanol, enhancing the efficiency of biofuel production .

Case Study 1: Selective Uranium Extraction

In a study conducted by Xie et al., the effectiveness of COFs synthesized from this compound was evaluated for uranium extraction from seawater. The study highlighted the significant role of the dibutoxy groups in enhancing binding efficiency through cooperative chelation .

Case Study 2: Iodine Pollution Mitigation

Another research by Xie et al. focused on the ability of COFs derived from this compound to capture iodine pollutants effectively. The findings demonstrated that the structural properties of the COFs significantly influenced their pollutant uptake capacities, showcasing their potential application in environmental cleanup efforts .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 338.40 g/mol | Varies |

| Purity | >97% | Typically lower |

| Applications | Uranium extraction, iodine capture | Varies; often less specific |

| Binding Mechanism | Hydrogen bonding with metal ions | Depends on structure |

Propiedades

IUPAC Name |

2,5-dibutoxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-3-5-7-23-13-9-12(16(22)20-18)14(24-8-6-4-2)10-11(13)15(21)19-17/h9-10H,3-8,17-18H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAHUXXAKNMYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C(=O)NN)OCCCC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.